![molecular formula C16H11ClO B6381401 2-Chloro-5-(naphthalen-2-yl)phenol, 95% CAS No. 1261955-90-1](/img/structure/B6381401.png)
2-Chloro-5-(naphthalen-2-yl)phenol, 95%
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Overview
Description
2-Chloro-5-(naphthalen-2-yl)phenol, 95% (2CNP95) is a synthetic compound that has been studied for its potential applications in various scientific research fields. 2CNP95 is an aromatic compound, classified as a phenol, which is a type of organic compound that contains a hydroxyl group bonded to an aromatic hydrocarbon. 2CNP95 is a relatively stable compound with a boiling point of 252-253°C and a melting point of 91-93°C. It has a low solubility in water and is insoluble in most organic solvents.
Scientific Research Applications
2-Chloro-5-(naphthalen-2-yl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of novel compounds, such as 2-chloro-3-hydroxy-5-naphthalen-2-yl phenol, which has potential applications in the field of drug discovery. 2-Chloro-5-(naphthalen-2-yl)phenol, 95% has also been studied for its potential applications in the field of nanotechnology, as it has been used in the synthesis of nanostructured materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(naphthalen-2-yl)phenol, 95% is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. This inhibition could potentially lead to the modulation of certain biochemical pathways and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-(naphthalen-2-yl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which could potentially lead to the modulation of certain biochemical pathways and physiological effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(naphthalen-2-yl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound with a low solubility in water and is insoluble in most organic solvents, making it easy to handle and store. Additionally, it can be synthesized through a variety of methods, making it a versatile compound for use in various laboratory experiments. However, 2-Chloro-5-(naphthalen-2-yl)phenol, 95% also has certain limitations. It is not well understood, so it is difficult to predict the biochemical and physiological effects of the compound. Additionally, the compound is not widely available, so it may be difficult to obtain for use in laboratory experiments.
Future Directions
Despite the limited understanding of 2-Chloro-5-(naphthalen-2-yl)phenol, 95%, there are several potential future directions for research. First, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of 2-Chloro-5-(naphthalen-2-yl)phenol, 95% in the field of drug discovery and nanotechnology. Finally, research could be done to develop methods for synthesizing 2-Chloro-5-(naphthalen-2-yl)phenol, 95% on a larger scale, making it more widely available for use in laboratory experiments.
Synthesis Methods
2-Chloro-5-(naphthalen-2-yl)phenol, 95% can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which is a nucleophilic substitution reaction in which an alkyl halide is reacted with an alcohol in the presence of a base. The reaction takes place in an aqueous medium, and the product of the reaction is an ether. Other methods of synthesis include the Friedel-Crafts alkylation reaction and the Grignard reaction.
properties
IUPAC Name |
2-chloro-5-naphthalen-2-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-8-7-14(10-16(15)18)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWWSSYASZDALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686012 |
Source
|
Record name | 2-Chloro-5-(naphthalen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(naphthalen-2-YL)phenol | |
CAS RN |
1261955-90-1 |
Source
|
Record name | 2-Chloro-5-(naphthalen-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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